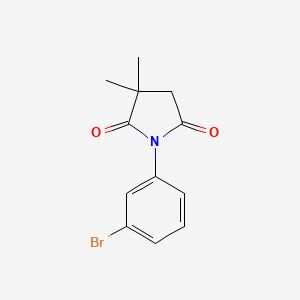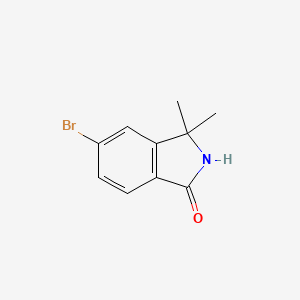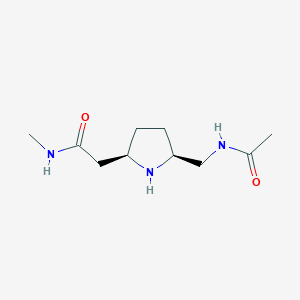
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol” is characterized by the presence of a bromine atom and two nitrogen atoms in the pyrazole ring. More detailed structural information might be obtained through spectroscopic, thermal, and X-ray crystallographic analyses .Aplicaciones Científicas De Investigación
Drug Synthesis
This compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure is conducive to forming the backbone of potential therapeutic agents. For instance, derivatives of pyrazole, the core structure of this compound, have been explored for their anti-tubercular potential against Mycobacterium tuberculosis . The bromine atom present in the compound can act as a good leaving group or be replaced in further chemical reactions, making it valuable in medicinal chemistry.
Material Science
In material science, the compound’s unique structure could be utilized in the development of new materials with specific properties. For example, pyrazole derivatives are known to form solid hexacoordinate complexes, which could be useful in creating new types of polymers or coatings .
Analytical Chemistry
“1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol” can be used as a standard or reagent in analytical methods. Its well-defined structure and properties, such as melting point and purity, make it suitable for use as a calibration standard in techniques like Gas Chromatography (GC) and Fourier Transform Infrared Spectroscopy (FTIR) .
Biochemistry
In biochemistry, the compound could be involved in the study of enzyme interactions, given that pyrazole rings are often found in molecules that interact with enzymes. It could also be used to synthesize compounds that mimic the structure of naturally occurring molecules, aiding in the study of biological pathways .
Organic Chemistry
This compound is a valuable reagent in organic synthesis. It can be used to create a variety of different chemical structures, serving as a precursor for the synthesis of more complex molecules. Its bromine atom is particularly useful in substitution reactions, which are fundamental in organic synthesis .
Pharmacology
In pharmacology, the compound’s derivatives could be screened for various biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. This makes it a compound of interest for the development of new drugs .
Propiedades
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWVVVBXCYWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




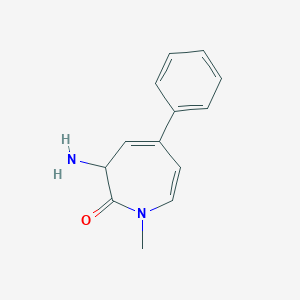
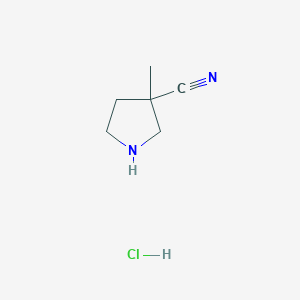

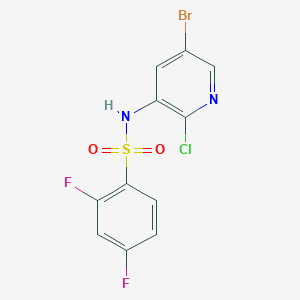
![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)

